{[2-(3-Aminopropoxy)ethoxy]methyl}benzene
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Overview
Description
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of an aminopropoxy group attached to an ethoxy group, which is further connected to a methylbenzene ring
Mechanism of Action
Target of Action
This involves identifying the specific proteins or enzymes in the body that “{[2-(3-Aminopropoxy)ethoxy]methyl}benzene” interacts with. These targets are often identified using techniques like affinity chromatography or mass spectrometry .
Mode of Action
This refers to how “this compound” interacts with its target. It could inhibit or activate the target, or it might modulate its activity in some other way. This is often studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to understand the molecular interactions .
Biochemical Pathways
This involves mapping out the metabolic or signaling pathways that “this compound” affects. This can be done using techniques like metabolomics or transcriptomics .
Pharmacokinetics
This refers to how “this compound” is absorbed, distributed, metabolized, and excreted by the body. This is typically studied in animal models before moving on to human trials .
Result of Action
This involves studying the cellular or physiological effects of “this compound”. This could involve looking at changes in cell growth, gene expression, or other physiological parameters .
Action Environment
This refers to how factors like pH, temperature, or the presence of other molecules can affect the activity of “this compound”. This is typically studied using a variety of biochemical and biophysical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 3-aminopropanol and 2-chloroethanol.
Etherification Reaction: The intermediate compounds undergo an etherification reaction to form 2-(3-aminopropoxy)ethanol.
Alkylation Reaction: The final step involves the alkylation of 2-(3-aminopropoxy)ethanol with methylbenzene under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining an optimal temperature to facilitate the reactions.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing purification techniques such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropoxy and ethoxy groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- {[2-(3-Aminopropoxy)ethoxy]methyl}benzene
- {[2-(2-Aminoethoxy)ethoxy]methyl}benzene
- {[2-(3-Aminopropoxy)propoxy]methyl}benzene
Uniqueness
This compound is unique due to its specific structural features, such as the aminopropoxy and ethoxy groups attached to the methylbenzene ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOWVSQBQKPSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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